2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-methylidenebicyclo[221]heptan-7-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Functionalization: Introduction of the dimethyl and methylidene groups to the bicyclo[2.2.1]heptane core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
High-Pressure Reactions: To facilitate the formation of the bicyclic structure.
Purification Techniques: Such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and other electrophiles.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Cellular Processes: Influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane: A structurally similar compound without the amine group.
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Another bicyclic compound with a different ring structure.
Uniqueness
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine is unique due to the presence of the amine group at the 7th position, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
855625-69-3 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine |
InChI |
InChI=1S/C10H17N/c1-6-7-4-5-8(9(7)11)10(6,2)3/h7-9H,1,4-5,11H2,2-3H3 |
InChI Key |
AZJMAXKADBJHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2N)C1=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.